

Technical Support Center: YK-11 In Vivo Studies

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Compound of Interest

Compound Name: YK5

Cat. No.: B15566569

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in in vivo studies of YK-11.

Disclaimer: YK-11 is an experimental compound and is not approved for human use.^{[1][2]} The information provided is for research purposes only.

Frequently Asked Questions (FAQs)

Q1: What is YK-11 and what is its primary mechanism of action?

A1: YK-11 is a synthetic, steroidal selective androgen receptor modulator (SARM).^{[1][3][4]} Its chemical name is (17 α ,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylic acid methyl ester.^{[4][5]} Unlike non-steroidal SARMs, YK-11 possesses a steroidal backbone derived from dihydrotestosterone (DHT).^{[1][4]}

Its primary mechanism of action is twofold:

- **Partial Agonist of the Androgen Receptor (AR):** YK-11 binds to the androgen receptor but does not induce the full transcriptional activation typical of androgens like DHT.^{[1][3][4]} This partial agonism is thought to contribute to its anabolic effects in muscle tissue while potentially minimizing some androgenic side effects.^[4]
- **Myostatin Inhibition:** YK-11 is a potent myostatin inhibitor.^{[3][6]} It induces muscle cells to produce more follistatin, a protein that binds to and inhibits myostatin.^{[3][7]} Myostatin is a

negative regulator of muscle growth, so its inhibition can lead to increased muscle mass.[6]
[8]

Q2: What are the reported anabolic effects of YK-11 in preclinical models?

A2: Preclinical studies, primarily in vitro and in animal models, have suggested several anabolic effects:

- **Increased Muscle Mass:** By inhibiting myostatin, YK-11 has the potential to promote significant gains in lean muscle mass.[8][9] In vitro studies on C2C12 myoblasts (muscle precursor cells) showed that YK-11 promoted muscle differentiation more potently than DHT. [1][4]
- **Strengthened Bones:** YK-11 has been shown to increase the amount of activated Protein Kinase B (PKB) in the body, which is involved in the growth of bone cells.[9] Studies in MC3T3-E1 mouse osteoblast cells demonstrated that YK-11 accelerated cell proliferation and mineralization, and increased osteoblast-specific differentiation markers.[10][11]

Q3: What is the known pharmacokinetic profile of YK-11?

A3: Data on the pharmacokinetics of YK-11 is limited. Its half-life is estimated to be between 6 and 12 hours based on user reports and preclinical estimates.[4] Due to its steroidal structure and a labile orthoester-derived moiety, YK-11 is expected to undergo substantial metabolic conversion in vivo.[2][5] A study on the metabolism of YK-11 found no intact YK-11 in urine samples after administration. Instead, fourteen deuterated urinary metabolites were detected, including unconjugated, glucuronidated, and sulfoconjugated forms.[2][5] While unconjugated metabolites were cleared within 24 hours, conjugated metabolites were detectable for over 48 hours.[2][5]

Troubleshooting Guide for In Vivo Experiments

Problem 1: Inconsistent or Lack of Anabolic Effects

Possible Cause	Troubleshooting Suggestion
Poor Oral Bioavailability	<p>While YK-11 is orally administered in some studies, its bioavailability may be low.[12]</p> <p>Consider alternative routes of administration if feasible and ethically approved, or ensure proper formulation to enhance absorption.</p> <p>Anecdotal reports suggest sublingual administration, though this is not scientifically validated.</p>
Inadequate Dosing	<p>Dosing in preclinical studies has varied. A study in mice used high doses of 350 mg/kg/day and 700 mg/kg/day orally to observe effects.[12] It is crucial to perform dose-response studies to determine the optimal dose for your specific animal model and research question.</p>
Short Half-Life	<p>With an estimated half-life of 6-12 hours, maintaining stable plasma concentrations can be challenging.[4] Consider a split-dosing regimen (e.g., twice daily) to sustain exposure.[4]</p>
Metabolic Instability	<p>YK-11 is extensively metabolized.[2][5] The observed effects may be due to its metabolites.</p> <p>Characterizing the metabolic profile in your model system could provide insights into the active compounds.</p>

Problem 2: Adverse Effects and Toxicity

Observed Issue	Potential Cause & Troubleshooting
Hepatotoxicity	<p>As a C17-alpha alkylated compound, YK-11 may cause stress to the liver.[13] Monitor liver enzymes (ALT, AST) throughout the study.</p> <p>Consider co-administration of liver-protective agents like N-acetylcysteine (NAC) or TUDCA, though their efficacy with YK-11 is not formally studied.[4]</p>
Hormonal Suppression	<p>YK-11 can suppress natural testosterone production.[13] This can lead to side effects such as fatigue and reduced libido.[13] It is important to measure baseline and post-administration hormone levels (testosterone, LH, FSH).</p>
Neurotoxicity	<p>A study in rats suggested that YK-11 can alter hippocampal neurochemistry, leading to memory consolidation impairments, increased pro-inflammatory cytokines, and oxidative stress.[14][15][16] If your research involves behavioral assessments, be aware of these potential confounding effects.</p>
Joint and Tendon Issues	<p>Anecdotal reports suggest that YK-11 may cause joint pain.[17][18] This could be related to its myostatin-inhibiting properties, as myostatin also plays a role in tendon health.[17] Careful observation for any signs of discomfort or changes in mobility in the animal subjects is warranted.</p>

Quantitative Data Summary

Table 1: YK-11 Dosing and Effects in a Mouse Sepsis Model[\[12\]](#)

Group	Oral Dose (mg/kg/day)	Duration	Average Final Body Weight (g)	Muscle Weight (% of Body Weight)	Fat Weight (% of Body Weight)
Control	0	10 days	25.4	4.00	3.67
YK-11 Low Dose	350	10 days	~25.5	4.36	3.53
YK-11 High Dose	700	10 days	~26.4	4.29	3.34

Table 2: In Vitro Activity of YK-11[\[19\]](#)

Compound	Assay	Cell Line	EC50 (nM)
YK-11 (major diastereomer 2a)	ARE-luciferase reporter assay	HEK293	7.85
YK-11 (5:1 mixture of diastereomers)	ARE-luciferase reporter assay	HEK293	12.5

Experimental Protocols

Protocol 1: In Vivo Administration in Mice (Based on Sepsis Study)[\[12\]](#)

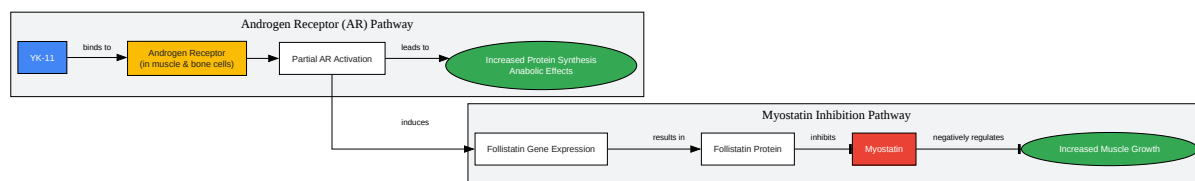
- Animal Model: Male mice.
- Compound Preparation: YK-11 is dissolved in a suitable vehicle for oral administration. The specific vehicle was not detailed in the referenced summary, but common vehicles for oral gavage in mice include corn oil, carboxymethylcellulose (CMC), or polyethylene glycol (PEG).
- Dosing Regimen: Doses of 350 mg/kg/day and 700 mg/kg/day were administered orally. The daily dose was divided into equal increments and given every 6 hours (three times a day).
- Duration: 10 days.

- Outcome Measures: Body weight, muscle weight, and fat mass were measured. In the original study, survival rates and markers of organ damage in a sepsis model were the primary endpoints.

Protocol 2: Assessment of Osteoblastic Differentiation (In Vitro)[\[10\]](#)[\[11\]](#)

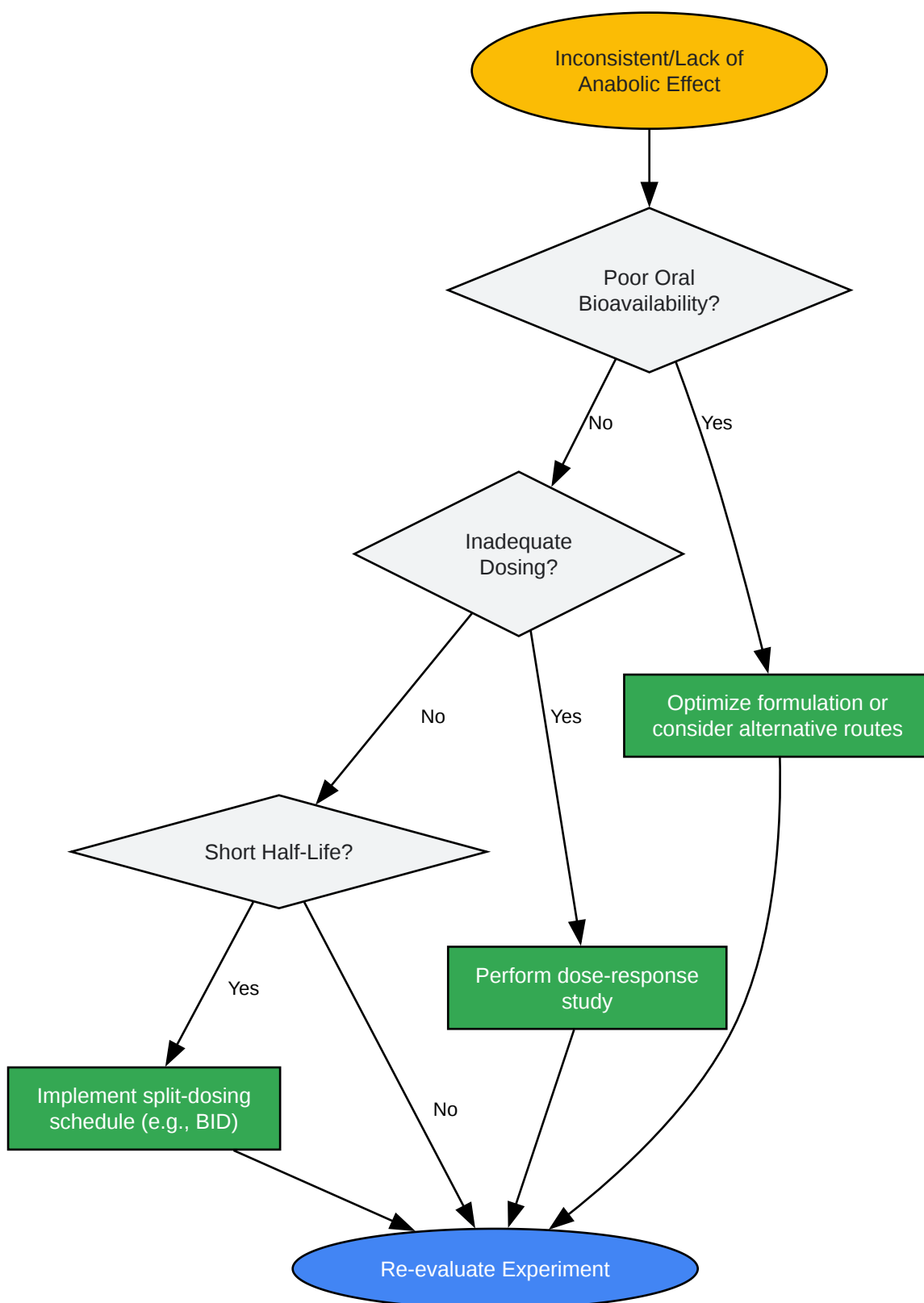
- Cell Line: MC3T3-E1 mouse osteoblast cells.
- Treatment: Cells are treated with varying concentrations of YK-11 and dihydrotestosterone (DHT) as a positive control. An androgen receptor (AR) antagonist can be used to confirm AR-mediated effects.
- Assays:
 - Cell Proliferation: Measured using standard assays like MTT or cell counting.
 - Mineralization: Assessed by Alizarin Red S staining to visualize calcium deposits.
 - Gene Expression: mRNA levels of osteoblast-specific differentiation markers (e.g., osteoprotegerin, osteocalcin) are quantified by RT-qPCR.
 - Signaling Pathway Analysis: Phosphorylation of key proteins like Akt is measured by Western blotting to investigate non-genomic AR signaling.

Visualizations



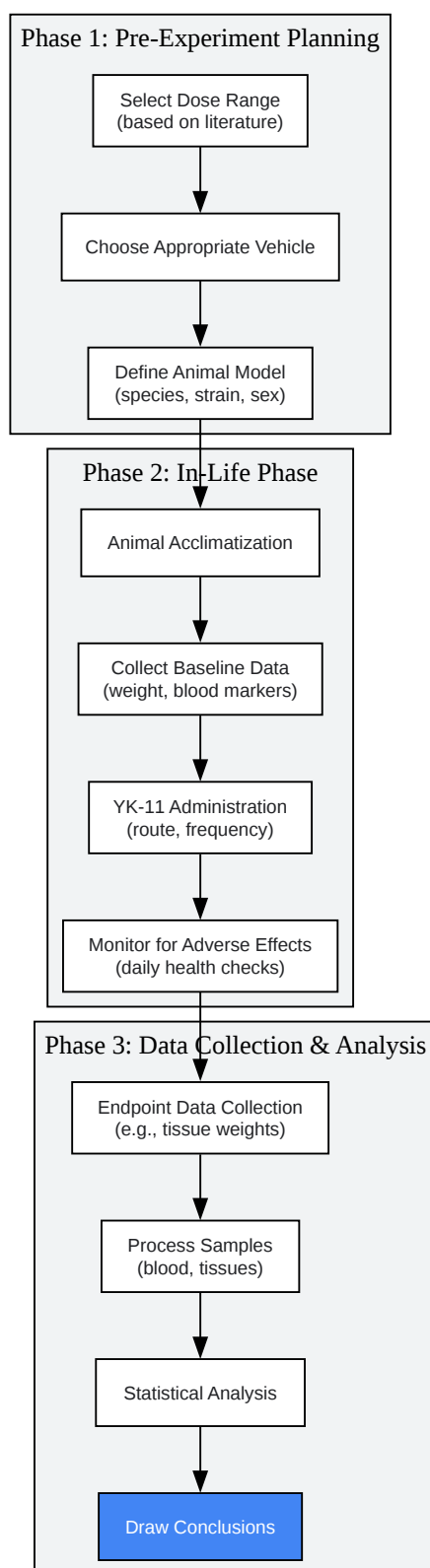
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Caption: Dual mechanism of YK-11 action.



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Caption: Troubleshooting inconsistent results.



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Caption: General in vivo experimental workflow.

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